1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
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Overview
Description
1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound with the molecular formula C12H20IN3O and a molecular weight of 349.21 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an imidazolium core. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of cyclohexyl isocyanate with 3-methylimidazole in the presence of methyl iodide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazolium core allows for substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The compound may also disrupt cellular processes by interfering with membrane integrity and function .
Comparison with Similar Compounds
1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium-based compounds, such as:
- 1-ethyl-3-methylimidazolium iodide
- 1-butyl-3-methylimidazolium iodide
- 1-hexyl-3-methylimidazolium iodide
These compounds share a similar imidazolium core but differ in their alkyl chain lengths and substituents, which can affect their chemical properties and applications . The unique cyclohexyl group in this compound provides distinct steric and electronic effects, making it suitable for specific applications.
Properties
IUPAC Name |
N-cyclohexyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N3O.HI/c1-13-8-9-15(10-13)12(16)14(2)11-6-4-3-5-7-11;/h8-11H,3-7H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHBIJDMYZQAW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)C2CCCCC2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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